Molecular Weight Advantage for CNS Drug-Like Properties Compared to CCR4 Antagonist Scaffolds
As a smaller core scaffold, 4-(3-Methylazetidin-1-yl)piperidine (MW: 154.25 g/mol) provides a significantly lower starting molecular weight compared to elaborated piperidinyl-azetidine drug candidates like CCR4-351 (MW: 500.42 g/mol) [1]. This lower MW offers greater flexibility in lead optimization, allowing medicinal chemists to append larger functional groups while remaining within favorable physicochemical space for central nervous system (CNS) penetration (typically MW < 400) [2].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 154.25 g/mol |
| Comparator Or Baseline | CCR4-351 (piperidinyl-azetidine derivative): 500.42 g/mol |
| Quantified Difference | Target compound is 346.17 g/mol smaller |
| Conditions | Physicochemical property calculation from molecular formula |
Why This Matters
This provides a tangible starting advantage for CNS drug discovery programs where low molecular weight is critical for blood-brain barrier penetration.
- [1] Cenmed. CCR4-351 (C007B-342838) Product Information. CAS 2174938-70-4. View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2(4), 541-553. View Source
